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molecular formula C12H14N2O2S B8583135 Ethyl 4-amino-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8583135
M. Wt: 250.32 g/mol
InChI Key: DQEVXVLUZLKORE-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a solution of 2-amino-5-methyl-3-thiophenecarbonitrile (5 g, 36.2 mmol), ethyl 3-oxobutanoate (5.49 mL, 43.4 mmol) in toluene (200 mL) was added SnCl4 (5.10 mL, 43.4 mmol). The resulting mixture was refluxed for 2 h after which the heater was switched off. SnCl4 (2.123 mL, 18.09 mmol) was added and the mixture refluxed for another 4 h. The solution was cooled and aqueous NaOH (5M) was added until the solution turned basic. Ethyl acetate (100 mL) was added and washed with water (3×30 mL). The organic layer was dried over MgSO4, filtered and solvent removed in vacuo. Purification by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in cyclohexane afforded the title compound (6.48 g). LCMS (A) m/z: 251 [M+1]+, Rt 0.74 min (acidic).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.49 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
SnCl4
Quantity
2.123 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:9])=[CH:5][C:6]=1[C:7]#[N:8].O=[C:11]([CH3:18])[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].Cl[Sn](Cl)(Cl)Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[NH2:8][C:7]1[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:11]([CH3:18])[N:1]=[C:2]2[S:3][C:4]([CH3:9])=[CH:5][C:6]=12 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC(=CC1C#N)C
Name
Quantity
5.49 mL
Type
reactant
Smiles
O=C(CC(=O)OCC)C
Name
SnCl4
Quantity
5.1 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
SnCl4
Quantity
2.123 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 h after which the heater
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for another 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
washed with water (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.48 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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